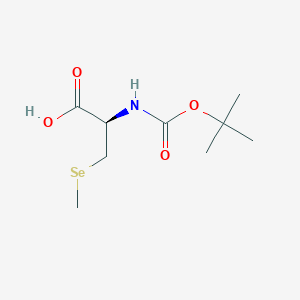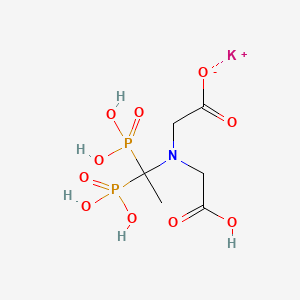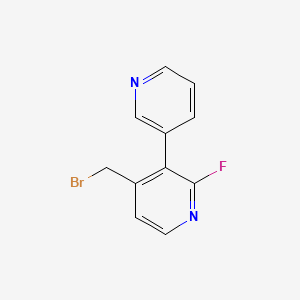
4-(Bromomethyl)-2-fluoro-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are compounds containing two pyridine rings, which are nitrogen-containing heterocycles. The presence of both bromomethyl and fluoro substituents on the bipyridine framework makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine typically involves a multi-step process. One common method starts with the bromination of a suitable bipyridine precursor. The reaction is carried out using hydrobromic acid and a brominating agent at elevated temperatures. For example, a reaction involving 70g of the precursor compound with 600g of hydrobromic acid at 60-65°C for 5 hours can yield the desired bromomethyl product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines. Conditions typically involve heating in a polar solvent like acetone.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce bipyridine derivatives with extended aromatic systems.
科学研究应用
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of materials science.
Biology: The compound can be used to modify biomolecules for various biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro group can influence the electronic properties of the molecule. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Coumarin derivatives: These compounds also contain bromomethyl groups and are used in various chemical and biological applications.
Uniqueness
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluoro substituents on the bipyridine framework. This combination of functional groups provides distinct reactivity and electronic properties, making it valuable for specific applications in chemistry and materials science.
属性
分子式 |
C11H8BrFN2 |
|---|---|
分子量 |
267.10 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2 |
InChI 键 |
IJPCSGAKDOWZIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





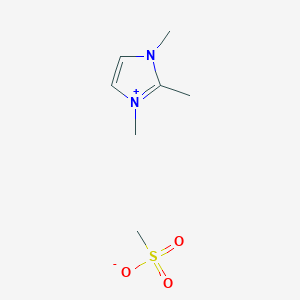
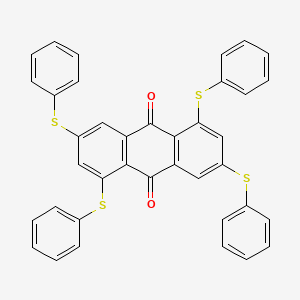

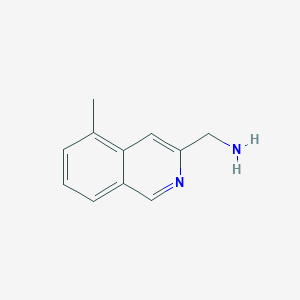

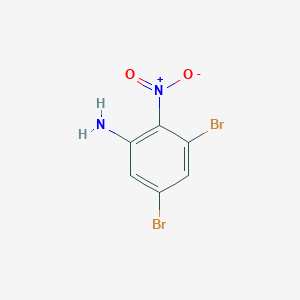

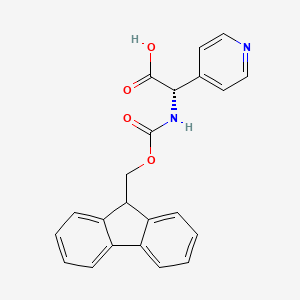
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
